molecular formula C12H13N5S B2423765 (4-(3-Ethyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl)methanamine CAS No. 878437-05-9

(4-(3-Ethyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl)methanamine

Cat. No.: B2423765
CAS No.: 878437-05-9
M. Wt: 259.33
InChI Key: AJJJOLBNHUDSAC-UHFFFAOYSA-N
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Description

“(4-(3-Ethyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl)methanamine” is a substituted aniline . It is a type of organic compound that contains a phenyl group attached to an amino group. Aniline is the simplest form of these compounds and is used as a base molecule in the production of many chemicals, including dyes, drugs, and plastics .


Synthesis Analysis

The synthesis of this compound involves several steps. The crude compound is subjected to silica gel column chromatography and the required product is eluted in a solvent mixture . The yield is around 63% .


Molecular Structure Analysis

The molecular structure of this compound is C11H11N5S . It has a triazole ring fused with a thiadiazine ring, which is a hybrid nucleus made by fusion of two pharmaceutically active moieties .


Chemical Reactions Analysis

The chemical reactions involving this compound are complex and involve multiple steps. The crude compound is subjected to silica gel column chromatography and the required product is eluted in a solvent mixture .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound include a yield of 63% . The NMR data provides information about the chemical environment of the hydrogen atoms and the carbon atoms in the molecule .

Scientific Research Applications

Antimicrobial Properties

(4-(3-Ethyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl)methanamine and its derivatives have been extensively studied for their antimicrobial properties. Research has shown that certain derivatives exhibit significant inhibition against various bacterial strains, comparing favorably with standard drugs. For example, Swamy et al. (2006) synthesized derivatives with notable in vitro antimicrobial efficacy (Swamy et al., 2006). Similar findings were reported by Badr and Barwa (2011), who found that certain triazolo derivatives showed interesting antibacterial activity against Staphylococcus aureus (Badr & Barwa, 2011).

Cytotoxic and Anticancer Activity

Studies have also explored the cytotoxic and potential anticancer properties of these compounds. Gündoğdu et al. (2017) designed and synthesized novel compounds as cytotoxic agents and conducted structural analyses through synchrotron X-ray powder diffraction data (Gündoğdu et al., 2017). Additionally, Jilloju et al. (2021) discovered derivatives with promising in vitro anticoronavirus and antitumoral activity, highlighting their potential in antiviral and cancer therapeutics (Jilloju et al., 2021).

Fungicidal Properties

El-Telbani et al. (2007) and others have investigated the fungicidal activity of these compounds. They found that certain pyrazolyl-substituted derivatives exhibited fungicidal activity, demonstrating the versatility of these compounds in antimicrobial applications (El-Telbani et al., 2007).

Antioxidant Properties

The antioxidant properties of triazolo-thiadiazoles have been explored as well. Sunil et al. (2010) investigated the in vitro antioxidant property of triazolo-thiadiazoles, finding them to be potent antioxidants in various assays (Sunil et al., 2010).

Future Directions

The future directions for research on this compound could include further exploration of its bioactivities and potential uses in medicine. The structure–activity relationship of biologically important 1,2,4-triazolo [3,4- b ] [1,3,4]thiadiazines, which have profound importance in drug design, discovery and development, could also be investigated .

Biochemical Analysis

Biochemical Properties

The biochemical properties of 4-(3-Ethyl-[1,2,4]triazolo[3,4-b][1,3,4]-thiadiazol-6-yl)-benzylamine are largely determined by its triazole nucleus. Triazole compounds are known to bind readily in the biological system with a variety of enzymes and receptors This suggests that 4-(3-Ethyl-[1,2,4]triazolo[3,4-b][1,3,4]-thiadiazol-6-yl)-benzylamine may interact with a wide range of biomolecules, influencing various biochemical reactions

Cellular Effects

Given the known biological activities of triazole compounds , it is plausible that this compound could influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism. Specific cellular effects and the types of cells affected by this compound have not been reported and warrant further study.

Molecular Mechanism

It is likely that the compound exerts its effects at the molecular level through binding interactions with biomolecules, potentially leading to enzyme inhibition or activation, and changes in gene expression

Properties

IUPAC Name

[4-(3-ethyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N5S/c1-2-10-14-15-12-17(10)16-11(18-12)9-5-3-8(7-13)4-6-9/h3-6H,2,7,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJJJOLBNHUDSAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN=C2N1N=C(S2)C3=CC=C(C=C3)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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